REACTION_CXSMILES
|
C1(NC2C=CC([N+]#N)=[C:10]([O:16]C)[CH:9]=2)C=CC=CC=1.C[O:19][CH2:20][C:21]1C=C[C:24]([O:27][C:28]2[CH:33]=C[C:31]([CH2:34][O:35][CH3:36])=CC=2)=[CH:23]C=1.C1(C)C=C(C)C=C(C)C=1S([O-])(=O)=O>COCCO>[CH3:23][C:24]([O:27][CH:28]=[CH2:33])=[O:16].[CH2:21]=[CH:20][OH:19].[CH2:9]=[CH:10][O:16][CH2:36][O:35][CH:34]=[CH2:31] |f:4.5.6|
|
Name
|
Formvar
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=CC(=C(C=C1)[N+]#N)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC1=CC=C(C=C1)OC1=CC=C(C=C1)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
COCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OC=C.C=CO.C=COCOC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |